![molecular formula C30H60O4 B14240929 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 337961-22-5](/img/structure/B14240929.png)
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The structure of this compound includes two dodecyloxy groups attached to a propan-2-yl backbone, making it a complex and unique molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane typically involves the reaction of 1,3-bis(dodecyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Propenyloxy)methyl]oxirane: Similar in structure but with a propenyloxy group instead of dodecyloxy groups.
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Contains similar functional groups but differs in the backbone structure.
Uniqueness
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific arrangement of dodecyloxy groups and the presence of the oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
337961-22-5 |
|---|---|
Formule moléculaire |
C30H60O4 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
2-(1,3-didodecoxypropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C30H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29(33-27-30-28-34-30)26-32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clé InChI |
HRBLIUWTAOOJCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COCCCCCCCCCCCC)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
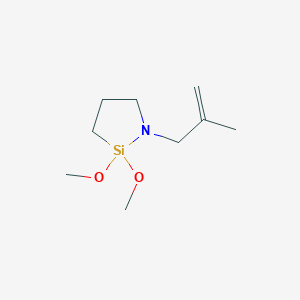
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
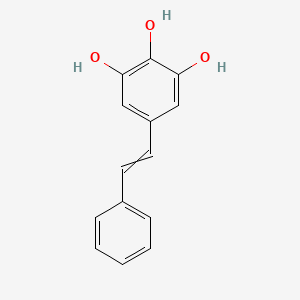
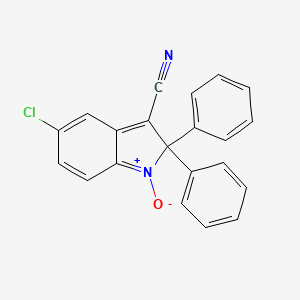

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
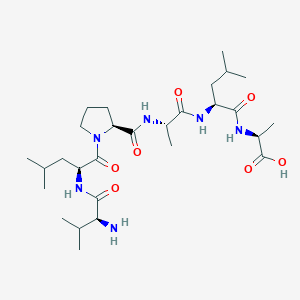
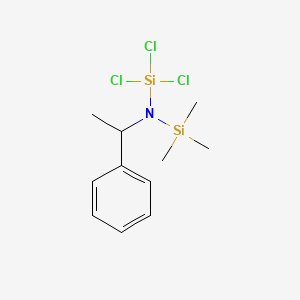

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
